molecular formula C16H31NO2 B1251638 Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester

Cat. No. B1251638
M. Wt: 269.42 g/mol
InChI Key: PWWKJRFUJIFGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester is a fatty acid ester.

Scientific Research Applications

Synthesis and Chemical Studies

  • Deuterium-labeled Heptanoic Acid Synthesis : [2H13]Heptanoic acid was synthesized as its methyl ester through a process involving Ni-Al alloy, showcasing a method for creating labeled compounds for research purposes (Tsuzuki et al., 1994).

  • Study of Macromolecules : Spin-labeled p-nitrophenyl esters, derived from N-(2,2,6,6-tetra-methyl-1-oxyl-4-piperidinyl) succinamic acid, were used to acylate α-chymotrypsin for studying macromolecular structure and function (Kosman et al., 1969).

  • Polymer Incorporation Studies : The growth behavior of Pseudomonas oleovorans on esters of Heptanoic Acid, including methyl, ethyl, and propyl esters, was investigated for insights into polymer incorporation (Scholz et al., 1994).

  • Esters in Hydrodeoxygenation : Methyl heptanoate's reactions on sulphided catalysts in hydrodeoxygenation processes provide insights into the conversion of aliphatic esters and related compounds (Şenol et al., 2007).

  • Stabilizers for Polymers : A study on the synthesis of monomeric and polymeric stabilizers involving 2,2,6,6-tetramethyl-4-piperidinyl esters explored their use in protecting polymers against photooxidation and thermal oxidation (Pan et al., 2000).

Medical and Biological Research

  • ESR Probing of Biological Molecules : The electron spin resonance (ESR) method was used to probe the effects of local anesthetic and beta-blocker heptacaine on the fluidity of phosphatidylcholine bilayers (Gallová et al., 1995).

  • Thermolysis Studies : Research on the thermolysis of N-tetramethylpiperidinyl esters provided insights into the homolytic fragmentation and induced decomposition of these compounds (Henry-Riyad & Tidwell, 2008).

  • Singlet Oxygen Detection : The use of 2,2,6,6-Tetramethyl-4-piperidinol in a hydroxypropyl methylcellulose film demonstrated improved sensitivity in detecting singlet oxygen, a significant advancement in electron spin resonance (ESR) studies (Hosoya et al., 2018).

  • Oxidation Studies : N-(2,2,6,6-Tetramethyl-4-piperidinyl)aminoalkanephosphonates were synthesized and studied for their oxidation properties, contributing to the understanding of aminoalkanephosphonates chemistry (Skowroński et al., 1987).

  • Photophysical Properties in Molecular Probes : The study of photophysical properties of nitroxide prefluorescent probes, involving 2,2,6,6-tetramethyl-piperidinyl esters, provided new insights into their potential as molecular probes for detecting radicals or hydrogen transfer (Bueno et al., 2008).

properties

Product Name

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate

InChI

InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3

InChI Key

PWWKJRFUJIFGGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C

synonyms

2,2,6,6-tetramethylpiperidin-4-yl heptanoate
TMPH cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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